molecular formula C6H10N2O B2800343 4-Propylisoxazol-3-amine CAS No. 1514704-69-8

4-Propylisoxazol-3-amine

Cat. No.: B2800343
CAS No.: 1514704-69-8
M. Wt: 126.159
InChI Key: SSFHUAFZDJORNU-UHFFFAOYSA-N
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Description

Overview of Isoxazole (B147169) Ring Systems in Organic Synthesis

The isoxazole ring is a versatile and privileged scaffold in the realm of organic synthesis and drug discovery. organic-chemistry.orgepo.org Its five-membered aromatic structure contains two heteroatoms, oxygen and nitrogen, which contribute to its unique electronic properties and reactivity. organic-chemistry.org The weaker nitrogen-oxygen bond within the ring provides a site for potential cleavage, making isoxazoles valuable as synthetic intermediates that can be transformed into other functional groups like enaminones, 1,3-dicarbonyls, and γ-amino alcohols. acs.orgontosight.ai

The synthesis of the isoxazole core can be achieved through various strategies. The most widely reported method is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). organic-chemistry.orgsymc.edu.cn Other significant synthetic routes include the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds, and the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.orgamazonaws.com The flexibility in synthetic approaches allows for the introduction of a wide array of substituents onto the isoxazole ring, enabling chemists to fine-tune the molecule's properties for specific applications. organic-chemistry.orgacs.org

The isoxazole moiety is a component of numerous commercially available drugs with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. organic-chemistry.orgacs.orgarcjournals.org This wide range of pharmacological effects underscores the importance of the isoxazole ring system as a pharmacophore in modern medicinal chemistry. epo.orgarcjournals.org

The Significance of Aminoisoxazoles as Versatile Synthetic Building Blocks

The introduction of an amino group to the isoxazole ring creates amino-isoxazoles, a class of compounds that serve as highly versatile building blocks in organic synthesis. ontosight.ai These compounds are of great interest due to their prevalence in biologically active molecules, including natural products and synthetic drugs that act on the central nervous system. researchgate.net For example, the naturally occurring neuroactive compounds muscimol (B1676869) and ibotenic acid are amino-functionalized isoxazole derivatives. researchgate.net

The amino group provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures. ontosight.ai For instance, 3-amino-isoxazoles can be synthesized through a two-step procedure involving the reaction of amines with 3-bromoisoxazolines, followed by oxidation. ontosight.ai General methods for synthesizing 4-amino-isoxazoles also exist, such as the base-promoted nitrosation of N-substituted cyanoacetamides. sioc-journal.cn

The utility of amino-isoxazoles is demonstrated by their use in the preparation of peptidomimetics, which are compounds that mimic the structure and function of peptides. sioc-journal.cn Unnatural amino acids containing the isoxazole ring have been successfully incorporated into peptide-like structures, highlighting their importance in creating novel therapeutic agents. researchgate.net The ability to functionalize amino-isoxazoles makes them key intermediates for generating libraries of compounds for drug discovery programs. ontosight.aisioc-journal.cn

Contextualization of 4-Propylisoxazol-3-amine within Advanced Heterocyclic Research

This compound represents a specific substitution pattern on the isoxazole core, featuring a propyl group at the 4-position and an amino group at the 3-position. While dedicated research focusing solely on this compound is limited, its structural motifs are present in molecules developed in advanced medicinal chemistry research, which helps to contextualize its potential significance. The specific placement of alkyl and amino groups on the isoxazole ring is a critical strategy for modulating biological activity.

The synthesis of 4-substituted-3-amino-isoxazoles is an area of active investigation. For example, research into related structures, such as 3-aryl-4-arylamine methyl isoxazoles, has shown that these compounds can exhibit biological activities like insecticidal effects. googleapis.com The synthesis of these analogs involved reduction, bromination, and substitution reactions starting from a carboxylate precursor, demonstrating a potential pathway for accessing 4-substituted isoxazole amines. googleapis.com

The propyl-isoxazole scaffold, in particular, has been incorporated into molecules designed for various therapeutic targets. Patent literature reveals that isoxazole derivatives containing a propyl group are being explored for their potential as modulators of critical biological pathways. For instance, a compound containing a 3-propylisoxazol-4-yl moiety has been investigated as a modulator for the GABA A receptor, which is a target for treating neurological and psychiatric disorders. googleapis.com In a different therapeutic area, a structure containing a 4-propylisoxazol-5-yl group was synthesized as part of a program to develop estrogen receptor modulators. acs.org These examples underscore the relevance of the propyl-isoxazole core in designing molecules with specific pharmacological profiles.

Below is a table summarizing the basic properties of this compound and another detailing research on related propyl-isoxazole structures.

Table 1: Chemical Properties of this compound
PropertyValue
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
CAS Number1514704-69-8
ClassHeterocyclic Amine
Table 2: Research Findings on Structurally Related Propyl-Isoxazole Derivatives
Compound/ScaffoldTherapeutic Target/ApplicationReference
6-((5-methyl-3-propylisoxazol-4-yl)methoxy)nicotinamideGABA A Receptor Modulator googleapis.com
4-[3-(4-hydroxyphenyl)-4-propylisoxazol-5-yl]phenolEstrogen Receptor Modulator acs.org
3-Aryl-4-arylamine methyl isoxazolesInsecticidal Activity (Aphids, Armyworms) googleapis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propyl-1,2-oxazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-3-5-4-9-8-6(5)7/h4H,2-3H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFHUAFZDJORNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CON=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 Propylisoxazol 3 Amine Analogues

Direct and Indirect Syntheses of 3-Aminoisoxazoles and Propyl-Substituted Isoxazoles

The synthesis of specifically substituted isoxazoles, such as those bearing both an amino group at the 3-position and a propyl group, requires regioselective methods that can control the placement of these functional groups on the heterocyclic ring.

[3+2] Cycloaddition Reactions for Isoxazole (B147169) Formation

One of the most powerful and versatile methods for constructing the isoxazole core is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. nih.gov This reaction involves the combination of a 1,3-dipole, typically a nitrile oxide, with a dipolarophile, which can be an alkyne or an alkene. nih.gov The regioselectivity of this reaction is a key consideration, as it determines the substitution pattern of the resulting isoxazole ring. acs.org

The reaction between a nitrile oxide and an alkyne is a direct and efficient route to the formation of the isoxazole ring. organic-chemistry.orgchemtube3d.com Nitrile oxides are unstable intermediates that are typically generated in situ from the corresponding aldoximes through oxidation. tandfonline.com A variety of oxidants can be employed for this transformation. tandfonline.com The subsequent cycloaddition with an alkyne leads to the formation of the aromatic isoxazole ring. researchgate.net

The regiochemical outcome of the cycloaddition is influenced by both steric and electronic factors of the substituents on both the nitrile oxide and the alkyne. mdpi.com Generally, the reaction of a terminal alkyne with a nitrile oxide leads to the formation of a 3,5-disubstituted isoxazole. organic-chemistry.org However, the synthesis of other substitution patterns, such as 3,4-disubstituted isoxazoles, can be more challenging to achieve with high regioselectivity. mdpi.com To synthesize a 4-propylisoxazol-3-amine analogue via this method, a propyl-substituted alkyne would be reacted with a nitrile oxide precursor that can be converted to an amino group.

Recent advancements have focused on developing catalytic and more environmentally friendly conditions for these reactions. Copper(I)-catalyzed cycloadditions, for instance, have been shown to proceed with high regioselectivity and under mild conditions. organic-chemistry.org Furthermore, mechanochemical methods, such as ball-milling, have been developed to carry out these cycloadditions in a solvent-free manner, offering a green alternative to traditional solution-phase synthesis. tandfonline.com

Table 1: Examples of Nitrile Oxide-Alkyne Cycloaddition Reactions

Nitrile Oxide Precursor Alkyne Catalyst/Conditions Product Reference
Benzaldehyde oxime Phenylacetylene NaCl, Oxone, Na2CO3, ball-milling 3,5-Diphenylisoxazole tandfonline.com
Various aldoximes Terminal alkynes tert-butyl nitrite (B80452) or isoamyl nitrite 3,5-Disubstituted isoxazoles organic-chemistry.org
Various oximes Terminal or cyclic alkynes PIFA 3,5-Disubstituted or 3,4,5-trisubstituted isoxazoles scispace.com

Similar to the reaction with alkynes, nitrile oxides can also undergo [3+2] cycloaddition with alkenes to form isoxazolines, which are the dihydro-derivatives of isoxazoles. tandfonline.comnih.gov These isoxazolines can then be oxidized to the corresponding aromatic isoxazoles. This two-step process provides an alternative route to substituted isoxazoles and can offer different regioselectivity compared to the direct cycloaddition with alkynes.

The cycloaddition of nitrile oxides with alkenes is a well-established method for the synthesis of a wide variety of isoxazolines. nih.gov The reaction conditions and the nature of the substituents on both the nitrile oxide and the alkene can influence the yield and regioselectivity of the cycloaddition. nih.gov Solid-phase synthesis methodologies have also been developed to facilitate the parallel synthesis of isoxazole and isoxazoline libraries. nih.gov

Table 2: Nitrile Oxide-Alkene Cycloaddition for Isoxazole Synthesis

Nitrile Oxide Precursor Alkene Reaction Steps Product Reference
Resin-bound alkenes In situ generated nitrile oxides 1,3-Dipolar cycloaddition Resin-bound isoxazolines nih.gov
Aldoximes Various alkenes [3+2] cycloaddition under ball-milling Isoxazolines tandfonline.com

Condensation and Cyclization Reactions with Hydroxylamine (B1172632)

The second major strategy for the synthesis of the isoxazole ring involves the reaction of hydroxylamine with a three-carbon component. acs.orgnih.gov This approach is particularly useful for the synthesis of isoxazoles from readily available carbonyl compounds. The regioselectivity of the cyclization is dependent on the nature of the substituents on the three-carbon precursor and the reaction conditions.

The condensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical and widely used method for the synthesis of isoxazoles. youtube.com The reaction proceeds through the initial formation of a mono-oxime, followed by intramolecular cyclization and dehydration to afford the aromatic isoxazole ring. youtube.com The regiochemical outcome of this reaction depends on which of the two carbonyl groups is more reactive towards hydroxylamine.

For unsymmetrical 1,3-diketones, mixtures of regioisomers can be formed. researchgate.net However, by carefully controlling the reaction conditions, such as pH, it is possible to favor the formation of one regioisomer over the other. researchgate.netyoutube.com To synthesize a this compound analogue using this method, a 1,3-dicarbonyl compound with a propyl group at the 2-position and a precursor to the amino group at one of the carbonyl carbons would be required.

β-Ketoesters are another important class of precursors for the synthesis of substituted isoxazoles through condensation with hydroxylamine. ubbcluj.ro The reaction of a β-ketoester with hydroxylamine can lead to the formation of either isoxazolin-3-ones or isoxazolin-5-ones, depending on the reaction conditions and the substitution pattern of the β-ketoester. youtube.com

The regioselective synthesis of isoxazoles from 4-aryl-2,4-dioxobutanoates and hydroxylamine has been reported as a viable route to isoxazole-based mesogens. ubbcluj.ro This method allows for the regioselective formation of isoxazoles with an ester group at the 3-position, which can then be further functionalized. ubbcluj.ro For the synthesis of a this compound analogue, a β-ketoester bearing a propyl group at the appropriate position would be a key starting material.

Oxidative Heterocyclization Routes

Oxidative heterocyclization provides a direct and efficient pathway to the isoxazole nucleus by forming the heterocyclic ring through an oxidative process. These methods often involve the in-situ generation of a reactive intermediate that undergoes cyclization.

One prominent strategy is the facile oxidative heterocyclization of commercially available amines and tert-butyl nitrite with alkynes or alkenes. This reaction is noted for being highly efficient, regiospecific, and operationally simple. It proceeds under mild conditions and demonstrates tolerance to a variety of functional groups, making it a versatile tool for isoxazole synthesis organic-chemistry.org.

Another approach involves the oxidation of propargylamines. In a one-pot sequence, propargylamines are first oxidized to the corresponding oximes, which then undergo an intramolecular cyclization mediated by a copper catalyst, such as copper(I) chloride (CuCl), to yield a range of isoxazole derivatives organic-chemistry.orgorganic-chemistry.org. This method is valued for its broad functional group compatibility organic-chemistry.org.

Furthermore, the synthesis of isoxazoles can be achieved through the reaction of aldoximes and alkenes in the presence of an oxidizing agent like oxone (2KHSO₅·KHSO₄·K₂SO₄) in an aqueous medium. Oxone is considered an efficient and environmentally benign oxidizing agent due to its stability, high water solubility, and non-toxic nature nih.gov. Catalytic intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes can also be efficiently achieved using hypervalent iodine(III) species, leading to polycyclic isoxazole derivatives in high yields mdpi.com. Mechanistic studies suggest that a hydroxy(aryl)iodonium tosylate, generated in situ, acts as the key catalytic species in this transformation mdpi.com.

A metal-free approach utilizing air as the oxidant has also been developed. The TEMPO-catalyzed synthesis of substituted isoxazoles represents a green synthetic procedure, using water as the solvent and TEMPO as a sustainable oxidant nih.gov.

Oxidative Route Reactants Key Reagents/Catalysts Key Features
From Amines and AlkynesAmines, Alkynestert-Butyl nitriteHigh efficiency, regiospecificity, mild conditions organic-chemistry.org
From PropargylaminesPropargylaminesm-CPBA, CuClOne-pot oxidation/cyclization, high functional group compatibility organic-chemistry.orgorganic-chemistry.org
From Aldoximes and AlkenesAldoximes, AlkenesOxoneEnvironmentally benign, uses water as a medium nih.gov
Intramolecular CycloadditionAlkyne-tethered aldoximesHypervalent iodine(III) speciesCatalytic, high yields for fused isoxazoles mdpi.com
Air OxidationNitroacetate, AlkyneTEMPOMetal-free, uses air as oxidant and water as solvent nih.gov

Multi-Component Reactions for Isoxazole Scaffold Construction

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules like isoxazoles in a single, efficient step from three or more starting materials. nih.govrsc.org These reactions are characterized by high atom economy, reduced waste generation, and operational simplicity, aligning well with the principles of green chemistry. nih.govrsc.org

A common and straightforward MCR for synthesizing the isoxazole scaffold is the one-pot, three-component condensation of an aldehyde, a β-ketoester (such as methyl acetoacetate or ethyl acetoacetate), and hydroxylamine hydrochloride. nih.govnih.gov This reaction can be mediated by various catalysts, often under eco-friendly conditions. For instance, fruit juices like Cocos nucifera L. juice have been successfully employed as natural, biodegradable catalysts for this transformation, yielding substituted isoxazoles. nih.gov Similarly, catalysts like pyruvic acid and ferrite nanoparticles have been used, sometimes in conjunction with ultrasound irradiation, to promote the synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones. nih.gov

The advantages of MCRs include:

Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures.

Diversity: A wide range of structurally diverse isoxazole analogues can be readily synthesized by simply varying the starting components. rsc.org

Sustainability: MCRs often utilize milder reaction conditions and can be designed to use greener solvents, minimizing environmental impact. rsc.org

Isocyanide/acetylene-based multicomponent reactions (IAMCRs) represent another class of MCRs used to create complex spiro-isoxazole architectures through the generation of a zwitterionic adduct that reacts with a dipolarophile. nih.gov MCRs are a cornerstone of modern heterocyclic chemistry, providing rapid access to libraries of compounds for various applications. rug.nl

MCR Type Components Catalyst/Medium Product Type
Three-component condensationAldehyde, β-ketoester, Hydroxylamine hydrochlorideCocos nucifera L. juiceSubstituted isoxazoles nih.gov
Three-component condensationAldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloridePyruvic acid3-Methyl-4-arylmethylene isoxazol-5(4H)-ones nih.gov
Three-component condensationAldehyde, Ethyl acetoacetate, Hydroxylamine hydrochlorideFerrite nanoparticles / Ultrasound3,4-Disubstituted isoxazol-5(4H)-ones nih.gov
Isocyanide-based MCRIsocyanide, Acetylenic ester, 4-Arylidene-isoxazol-5(4H)-oneTolueneSpiro[4.4]nona-3,6,8-triene heterocycles nih.gov

Introduction of the 4-Propyl Moiety and the 3-Amino Group

The synthesis of the specific target molecule, this compound, requires strategies not only for forming the isoxazole ring but also for precisely installing the propyl group at the C4 position and the amino group at the C3 position. This can be accomplished either by using starting materials that already contain these functionalities (pre-functionalization) or by modifying the isoxazole ring after its formation (post-cyclization functionalization).

Pre-functionalization Strategies of Starting Materials

Pre-functionalization involves incorporating the desired substituents, or their precursors, into the acyclic starting materials before the cyclization step that forms the isoxazole ring. This approach can offer a high degree of control over the final substitution pattern.

A classic and effective method for synthesizing 3-aminoisoxazoles involves the cyclocondensation of β-ketonitriles with hydroxylamine. nih.gov To obtain a 4-propyl derivative, one would start with a β-ketonitrile bearing a propyl group at the α-position (e.g., 2-cyano-3-hexanone). The reaction of this pre-functionalized precursor with hydroxylamine in a suitable solvent like aqueous ethanol directly yields the desired 4-propyl-substituted 3-aminoisoxazole. nih.gov This strategy is straightforward and relies on readily accessible starting materials.

Another pre-functionalization approach involves the [3+2] cycloaddition reaction, which is a cornerstone of isoxazole synthesis. rsc.org In this context, a nitrile oxide would react with an alkyne or an enamine that is appropriately substituted. To introduce the 4-propyl group, one could use a propyl-substituted alkyne. The 3-amino group can be more challenging to introduce directly via this method, often requiring a precursor group that can be later converted to an amine.

Starting Material Reagent Product Key Feature
2-Cyano-3-hexanoneHydroxylamine4-Propyl-5-ethylisoxazol-3-amineDirect formation of the 3-amino-4-propylisoxazole core from a functionalized β-ketonitrile nih.gov
Propyl-substituted alkyneNitrile oxide3,5-Disubstituted isoxazoleThe 4-position substituent is determined by the alkyne used in the cycloaddition rsc.org
Note: The substituent at the 5-position depends on the specific β-ketonitrile used.

Post-Cyclization Functionalization Approaches

Post-cyclization functionalization involves first synthesizing a core isoxazole ring and then introducing the desired substituents in subsequent steps. This strategy can be highly versatile, allowing for the diversification of a common isoxazole intermediate.

Introducing the 3-amino group onto a pre-formed isoxazole ring can be challenging. Direct amination of 3-haloisoxazoles using copper- or palladium-catalyzed methods often proves difficult. acs.org A more successful and novel two-step procedure has been developed. This method starts with a readily available 3-bromoisoxazoline, which undergoes a facile, base-promoted addition-elimination reaction with a variety of amines to afford 3-aminoisoxazolines in high yields. The subsequent oxidation of these intermediates, for example using an iodine-mediated protocol, provides the target 3-aminoisoxazoles. acs.orgresearchgate.net This approach circumvents the difficulties of direct aromatic nucleophilic substitution on the isoxazole ring. acs.org

Introducing the 4-propyl group can be achieved through various C-H functionalization or cross-coupling reactions, although this is often more complex than pre-functionalization. One potential route could involve the halogenation of the C4 position of an isoxazole intermediate, followed by a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi coupling) with a propyl-containing organometallic reagent.

Intermediate Reaction Sequence Target Group Key Advantage
3-Bromoisoxazoline1. Addition-elimination with amine2. Oxidation3-Amino groupHigh yields, broad amine scope, avoids difficult direct amination acs.org
3-Aminoisoxazole1. Halogenation at C42. Cross-coupling (e.g., Suzuki)4-Propyl groupAllows for late-stage introduction of the alkyl group

Modern Advances and Green Chemistry Principles in Isoxazole Synthesis

In recent years, the synthesis of isoxazoles has been increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. dntb.gov.uanih.gov Modern advances focus on developing more sustainable and efficient synthetic protocols through the use of alternative energy sources, eco-friendly solvents, and reusable catalysts. mdpi.compreprints.org

Ultrasound irradiation is one such alternative energy source that has been effectively applied to isoxazole synthesis. Sonochemistry can significantly accelerate reaction rates, improve yields, and allow for milder reaction conditions, often reducing or eliminating the need for toxic catalysts. mdpi.compreprints.org For example, the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-one derivatives has been achieved via three-component condensation reactions under ultrasonic irradiation. nih.gov

Microwave-assisted synthesis is another green technique that enhances reaction rates, leading to higher selectivity and improved product yields compared to conventional heating methods. dntb.gov.uanih.gov This technology has been successfully applied to the development of novel isoxazole scaffolds. dntb.gov.ua

The development of novel, reusable catalysts is also a key area of focus. Propylamine-functionalized cellulose has been employed as a biodegradable and efficient catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-one derivatives. preprints.orgmdpi.com Similarly, magnetic sulfonated polysaccharides have been used as recyclable catalysts for the synthesis of isoxazole-5-ones. rsc.org These approaches simplify product purification and reduce catalyst waste.

Aqueous Reaction Media Utilization

One of the most significant advances in green isoxazole synthesis is the replacement of traditional volatile organic solvents with water. mdpi.com Water is an ideal green solvent as it is inexpensive, non-toxic, and non-flammable. mdpi.com

Numerous synthetic methods for isoxazoles have been adapted to aqueous media. For instance, a clean and efficient synthesis of 5-arylisoxazole derivatives has been developed through the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water, without the need for any catalyst. mdpi.comnih.govsemanticscholar.org This method offers advantages such as simple work-up, mild conditions, and high yields. mdpi.comnih.gov

The synthesis of 3,4,5-trisubstituted isoxazoles via a [3+2] cycloaddition of nitrile oxides and various β-dicarbonyl compounds has also been successfully performed in water at room temperature. beilstein-journals.org This method provides a fast and environmentally friendly route to a class of isoxazoles that are often challenging to synthesize. beilstein-journals.org The use of aqueous media is not limited to simple isoxazoles; multi-component reactions catalyzed by itaconic acid under ultrasonic irradiation have also been successfully carried out in water, demonstrating the broad applicability of this green approach. mdpi.compreprints.org

Reaction Type Reactants Conditions Green Advantage
Cyclocondensation3-(Dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochlorideWater, catalyst-freeAvoids organic solvents, simple work-up mdpi.comnih.gov
[3+2] CycloadditionNitrile oxides, 1,3-Diketones/β-KetoestersWater, room temperatureEnvironmentally friendly access to trisubstituted isoxazoles beilstein-journals.org
Three-component reactionAldehyde, Ethyl acetoacetate, Hydroxylamine hydrochlorideWater, Itaconic acid, UltrasoundCatalyst reusability, elimination of organic solvents mdpi.compreprints.org
Three-component reactionAldehyde, β-keto ester, Hydroxylamine hydrochlorideWater, Propylamine-functionalized celluloseUse of a biodegradable catalyst in water mdpi.com

Catalyst-Free and Organocatalytic Systems

The synthesis of this compound analogues can be achieved through various synthetic strategies that minimize or eliminate the need for metal catalysts, thereby aligning with the principles of green chemistry. These approaches, broadly categorized as catalyst-free and organocatalytic systems, offer advantages such as reduced environmental impact, lower costs, and simplified purification processes.

Catalyst-free systems for the synthesis of isoxazole derivatives often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as elevated temperatures or the use of microwave irradiation. A notable catalyst-free approach involves the 1,3-dipolar cycloaddition reaction. For instance, phenylisoxazoles have been prepared via a metal-free microwave-assisted 1,3-dipolar cycloaddition, affording yields ranging from 30% to 93%. semanticscholar.org Another example is the synthesis of 3-substituted bis-isoxazole ethers, which was achieved in yields of 31-92% under catalyst-free microwave-assisted conditions. nih.gov Furthermore, a one-pot, three-component synthesis of 2-iminothiazoles has been developed that proceeds without a catalyst, showcasing a methodology that could be adapted for isoxazole synthesis. In some cases, the synthesis of isoxazole derivatives from chalcones can proceed without a catalyst under ultrasound irradiation, offering high yields and shorter reaction times. nih.gov

Organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small organic molecules to accelerate chemical transformations. In the context of isoxazole synthesis, various organocatalysts have been employed. Pyridine (B92270) has been utilized as a catalyst in the synthesis of 3-methyl-4-aromatic methylene (B1212753) isoxazole-5(4H)-ketone, achieving a yield of 96% with certain substrates under ultrasonic irradiation. mdpi.com Similarly, 4-(Dimethylamino)pyridine (DMAP) has been shown to be an efficient organocatalyst for the one-pot, three-component cyclization to form 3,4-disubstituted isoxazole-5(4H)-ones in high yields. researchgate.net Chiral phosphoric acids have also been used as organocatalysts in the atroposelective arylation of 5-aminoisoxazoles, yielding axially chiral isoxazole-derived amino alcohols with high enantioselectivities. researchgate.net

The following table summarizes selected examples of catalyst-free and organocatalytic systems for the synthesis of isoxazole analogues.

Table 1: Examples of Catalyst-Free and Organocatalytic Synthesis of Isoxazole Analogues

Reaction TypeReactantsConditionsCatalystProductYield (%)
1,3-Dipolar CycloadditionNitrile Oxides and AlkynesMicrowave IrradiationNonePhenylisoxazoles30-93
1,3-Dipolar Cycloaddition3-substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles and (Z)-2-chloro-N-hydroxynicotinimidoyl chlorideMicrowave IrradiationNone3-substituted bis-isoxazole ethers31-92
CyclocondensationHydroxylamine hydrochloride, aromatic aldehydes, and methyl acetoacetateUltrasonic IrradiationPyridine3-methyl-4-aromatic methylene isoxazole-5(4H)-ketoneup to 96
Three-Component CyclizationAldehydes, β-keto esters, and hydroxylamine hydrochloride80 °C, Water-Ethanol4-(Dimethylamino)pyridine (DMAP)3,4-disubstituted isoxazole-5(4H)-onesHigh
Atroposelective Arylation5-Aminoisoxazoles and QuinonesMild ConditionsChiral Phosphoric AcidAxially chiral isoxazole-derived amino alcohols79-99

Microwave-Assisted and Ultrasonication Methods

The application of non-conventional energy sources like microwave irradiation and ultrasonication has revolutionized the synthesis of heterocyclic compounds, including this compound analogues. These techniques often lead to significant rate enhancements, higher yields, and cleaner reactions compared to conventional heating methods.

Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This technology has been successfully applied to the synthesis of a wide array of isoxazole derivatives. For example, the synthesis of isoxazole derivatives from chalcones under microwave irradiation has been reported to be highly efficient, with significant reductions in reaction time and improvements in yield compared to conventional heating. abap.co.innveo.orgresearchgate.net In a specific instance, a reaction that required 6-8 hours with conventional heating to give a 58-69% yield was completed in 6-10 minutes under microwave irradiation with a 67-82% yield. researchgate.net Metal-free, microwave-assisted 1,3-dipolar cycloaddition reactions have also been developed for the synthesis of phenylisoxazoles, with yields reaching up to 93%. semanticscholar.orgresearchgate.net

Ultrasonication, the application of ultrasound energy to a chemical reaction, promotes reactions through the phenomenon of acoustic cavitation. The formation, growth, and implosive collapse of bubbles in the reaction medium generate localized high temperatures and pressures, leading to enhanced mass transfer and reaction rates. This technique has been effectively used in the synthesis of isoxazoles. One-pot, multi-component reactions under ultrasonic irradiation have been developed for the synthesis of various isoxazole derivatives, often in aqueous media, aligning with green chemistry principles. mdpi.com For instance, the synthesis of 3,5-disubstituted isoxazoles has been achieved in a one-pot, three-step process using ultrasound irradiation, which significantly reduced the reaction time and increased the yield. mdpi.com Another study reported a one-pot, five-component synthesis of 3,5-disubstituted isoxazole secondary sulfonamides under ultrasonic cavitation, achieving good to excellent yields in very short reaction times (13–17 minutes). researchgate.net A comparison between conventional stirring and ultrasound irradiation for the synthesis of 3,5-disubstituted isoxazole-sulfonates and -sulfonamides clearly demonstrated that sonication resulted in cleaner transformations, higher yields (72–89%), and faster reactions (20-28 min). researchgate.net

The following table provides an overview of selected microwave-assisted and ultrasonication methods for the synthesis of isoxazole analogues, highlighting the significant improvements these techniques offer.

Table 2: Examples of Microwave-Assisted and Ultrasonication Methods for Isoxazole Analogue Synthesis

MethodReactantsConditionsCatalyst/ReagentProductTimeYield (%)
Microwave-AssistedChalcones and Hydroxylamine Hydrochloride210 WEthanolic Sodium HydroxideIsoxazole derivatives10-15 minGood
Microwave-AssistedNitrile Oxides and Alkynes-None (Metal-free)Phenylisoxazoles-30-93
Microwave-Assisted3-substituted phenyl-5-((prop-2-yn-1-yloxy))methyl)isoxazoles and (Z)-2-chloro-N-hydroxynicotinimidoyl chloride-NaHCO33-substituted bis-isoxazole ethers-31-92
UltrasonicationHydroxylamine hydrochloride, aromatic aldehydes, and methyl acetoacetateRoom TemperaturePyridine3-methyl-4-aromatic methylene isoxazole-5(4H)-ketone-up to 96
UltrasonicationHydroxylamine hydrochloride, aromatic aldehydes, primary amines, propargyl bromide, and saccharinRoom TemperatureCaCl2/K2CO33,5-disubstituted isoxazole secondary sulfonamides13-17 min75-96
UltrasonicationHydroxylamine hydrochloride, aromatic aldehydes, sulfonyl chloride, and propargyl alcohol/amineRoom TemperatureSodium Dichloroisocyanurate (NaDCC)3,5-disubstituted isoxazole-sulfonates and -sulfonamides20-28 min72-89

Chemical Reactivity and Transformation Pathways of 4 Propylisoxazol 3 Amine Scaffolds

Transformations of the Isoxazole (B147169) Ring System

The isoxazole ring is a stable aromatic system, yet the weak N-O bond allows for specific transformations under photochemical, thermal, or catalytic conditions. These reactions are crucial for converting isoxazoles into other valuable chemical structures.

Ring-opening reactions of isoxazoles typically proceed via the cleavage of the labile N-O bond, a process that can be initiated by various methods, including reductive cleavage and fluorination. These reactions convert the heterocyclic scaffold into highly functionalized acyclic intermediates that can be used for further synthesis.

One of the most well-studied ring-opening reactions is the reductive cleavage of the isoxazole ring. mdpi.com This transformation is commonly achieved through catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel. mdpi.com This process cleaves the N-O bond to yield versatile β-enaminone intermediates. mdpi.com These products are valuable precursors for the synthesis of other heterocyclic systems, such as pyrazoles. mdpi.com

Another synthetic strategy involves ring-opening fluorination. Treatment of substituted isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to fluorination followed by N–O bond cleavage. researchgate.net This method provides access to α-fluorocyanoketones, which are valuable fluorinated building blocks for diverse chemical synthesis. researchgate.net The reaction conditions are generally mild, and the resulting products can undergo various further transformations. researchgate.net

Table 1: Examples of Isoxazole Ring-Opening Reactions
Reaction TypeReagents & ConditionsIntermediate/Product TypeReference
Reductive Ring-OpeningCatalytic Hydrogenation (e.g., Pd/C, Raney Ni)β-Enaminone mdpi.com
Ring-Opening FluorinationElectrophilic Fluorinating Agent (e.g., Selectfluor®), MeCN, 80 °Cα-Fluorocyanoketone researchgate.net

The isoxazole scaffold can undergo skeletal rearrangements to form other five- or six-membered heterocyclic systems. These transformations are often driven by the release of ring strain and can be initiated photochemically or through base catalysis.

Photochemical rearrangement is a characteristic reaction of isoxazoles. Under UV irradiation (200–330 nm), the weak N-O bond undergoes homolysis, leading to the formation of a key acyl azirine intermediate. nih.govwikipedia.org This highly strained intermediate can then rearrange to form more stable heterocycles, most commonly oxazoles. nih.govwikipedia.org Ketenimines can also be generated as isolable intermediates in this process, which can then be converted into other pharmaceutically relevant heterocycles like pyrazoles through reactions with hydrazines. nih.gov

Base-catalyzed rearrangements also provide pathways to other heterocyclic systems. The Boulton–Katritzky rearrangement, for example, can be observed in appropriately substituted isoxazole systems, leading to ring transformation into new heterocyclic structures like 1,2,3-triazoles when isoxazole arylhydrazones are treated with a base. beilstein-journals.org In some cases, isoxazoles can be converted into pyridines, although the specific mechanisms can be complex and substrate-dependent. beilstein-journals.orgnih.gov For instance, isoxazolo[4,5-b]pyridines have been synthesized from substituted isoxazoles, demonstrating the formation of a pyridine (B92270) ring fused to the original isoxazole structure. beilstein-journals.org Another pathway involves the ring transformation of isoxazoles in the presence of an aromatic aldehyde and a nucleophile, which can lead to the formation of highly substituted pyran derivatives. rsc.org

Table 2: Isoxazole Rearrangement Pathways
Rearrangement TypeConditionsResulting HeterocycleReference
Photochemical IsomerizationUV Light (200–330 nm)Oxazole, Pyrazole (via Ketenimine) nih.govwikipedia.org
Boulton–Katritzky RearrangementBase (e.g., K₂CO₃ in DMF)1,2,3-Triazole derivatives beilstein-journals.org
Ring TransformationAromatic aldehyde, NucleophilePyran, Furan rsc.org
Annulation ReactionsAppropriate precursorsIsoxazolo[4,5-b]pyridines beilstein-journals.org

Reactions Involving the 3-Amino Functionality

The 3-amino group on the 4-propylisoxazol-3-amine scaffold is a primary aromatic amine. Its nucleophilicity allows for a wide array of chemical modifications, making it a key handle for introducing molecular diversity.

The nitrogen atom of the amino group can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation introduces alkyl groups onto the amine. A common and atom-efficient method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents in the presence of a metal catalyst, such as ruthenium complexes. nih.govnih.gov In this process, the alcohol is temporarily dehydrogenated to an aldehyde, which condenses with the amine to form an imine. The imine is then reduced by the captured hydrogen to yield the N-alkylated amine, with water as the only byproduct. nih.gov This method allows for the selective synthesis of secondary amines from primary amines. nih.gov More traditional methods involve the use of alkyl halides, often in the presence of a base in an aqueous or organic solvent. researchgate.net

N-Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, to form an amide. nih.govbit.edu.cn For instance, unprotected amino acids can be N-acylated using readily available benzotriazolyl or succinimidyl carboxylates as intermediates. nih.gov Enzymatic methods using aminoacylases also provide a green alternative for selective N-acylation in aqueous media. nih.gov

Table 3: Functionalization of the 3-Amino Group
ReactionTypical ReagentsConditionsProductReference
N-Alkylation (Borrowing Hydrogen)Primary Alcohols, Ru-based catalystMild conditions, often refluxing solventSecondary Amine nih.govnih.gov
N-AlkylationAlkyl Halides, Base (e.g., NaHCO₃)Aqueous medium, elevated temperatureSecondary/Tertiary Amine researchgate.net
N-AcylationAcyl Chlorides, Carboxylic Acids + Coupling AgentsBase (e.g., Triethylamine)Amide nih.govnih.gov

The 3-amino group can direct further reactions or be used as an anchor point for building more complex molecular architectures. While specific examples for this compound are not detailed, the principles of amine chemistry suggest several possibilities. The amino group, after conversion to an amide or sulfonamide, can influence the reactivity of the isoxazole ring. Furthermore, bifunctional reagents can react with the amino group to initiate cyclization reactions, leading to the formation of fused heterocyclic systems. For example, the reaction with epoxy alcohols can lead to β-amino alcohols, which are versatile intermediates for further synthesis. scielo.org.mx

As a primary aromatic amine, the 3-amino group of this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–10 °C). organic-chemistry.orgbyjus.comlibretexts.org The reaction converts the amino group into a diazonium salt (-N₂⁺).

Aryl diazonium salts are highly valuable synthetic intermediates because the diazonio group is an excellent leaving group (releasing N₂ gas). libretexts.org This allows for its displacement by a wide variety of nucleophiles in what are often called Sandmeyer-type reactions. These transformations provide a powerful method for introducing a range of substituents onto the isoxazole ring at the C3 position, which are often difficult to install by other means.

Potential transformations of the diazonium salt derived from this compound include:

Halogenation: Reaction with CuCl, CuBr, or KI introduces chloro, bromo, or iodo substituents, respectively (Sandmeyer reaction). organic-chemistry.org

Cyanation: Treatment with CuCN yields a nitrile (3-cyano-4-propylisoxazole).

Hydroxylation: Reaction with water at elevated temperatures produces the corresponding 3-hydroxyisoxazole. libretexts.org

Fluorination: The Schiemann reaction, involving the thermal decomposition of the corresponding tetrafluoroborate (B81430) (BF₄⁻) salt, introduces a fluorine atom. organic-chemistry.org

These transformations significantly enhance the synthetic utility of the this compound scaffold, allowing for late-stage functionalization and the generation of diverse derivatives.

Reactivity at the 4-Propyl Position and Other Ring Sites

The reactivity of this compound is primarily governed by the electronic characteristics of the isoxazole ring and its substituents: the electron-donating 3-amino group and the weakly electron-donating 4-propyl group. While specific experimental data on this exact molecule is limited, its behavior can be inferred from established principles of heterocyclic chemistry and studies on analogous structures.

The propyl group at the C4 position of the isoxazole ring offers several possibilities for chemical modification. The carbon atom of the propyl chain directly attached to the isoxazole ring (the α-carbon) is the most likely site for initial reaction due to the influence of the heterocyclic ring.

One potential pathway for functionalization is lateral metalation . This involves the deprotonation of the α-carbon using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a carbanion. This nucleophilic species can then react with a variety of electrophiles, allowing for the introduction of new functional groups. For instance, quenching the lithiated intermediate with an alkyl halide would result in chain extension, while reaction with a carbonyl compound like acetone (B3395972) would introduce a hydroxyl group. Research on related C4-functionalized isoxazoles has demonstrated the feasibility of selective metalation, which can lead to the formation of new carbon-nitrogen bonds when quenched with an electrophilic nitrogen source. umt.edu

Table 1: Potential Functionalization Reactions at the 4-Propyl Side Chain

Reagent Class Example Reagent Potential Product
Strong Base n-Butyllithium (n-BuLi) 4-(1-Lithiopropyl)isoxazol-3-amine
Alkyl Halide Iodomethane (CH₃I) 4-(sec-Butyl)isoxazol-3-amine
Ketone Acetone ((CH₃)₂CO) 2-(3-Amino-isoxazol-4-yl)-2-butanol

This table is based on established chemical principles, as direct experimental data for this compound is not extensively available.

The reactivity of the isoxazole ring is significantly influenced by the electronic effects of the 3-amino and 4-propyl substituents.

3-Amino Group: The amino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. Through resonance, it increases the electron density of the isoxazole ring, making the ring more susceptible to electrophilic attack. This activating effect is a common feature in aromatic and heteroaromatic systems. However, studies on related 5-amino-3-methyl-isoxazole-4-carboxylic acid have shown that the amino group can be unreactive in certain reactions, such as Fmoc protection, suggesting its nucleophilicity can be context-dependent. nih.gov

4-Propyl Group: The propyl group is a weak electron-donating group through an inductive effect. It provides a modest increase in electron density to the adjacent C4 and surrounding atoms of the ring.

The directing effects of the existing substituents guide the position of incoming reagents in chemical transformations. For this compound, electrophilic attack is the most probable reaction pathway on the ring itself.

Based on the combined electron-donating nature of the 3-amino and 4-propyl groups, the C5 position is the most electronically enriched and sterically accessible site for electrophilic aromatic substitution. The amino group at C3 strongly directs incoming electrophiles to the C5 position (an ortho/para-directing effect analogue). The C4-propyl group further supports this by providing a mild activating effect. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to occur with high regioselectivity at the C5 position.

While 3-haloisoxazoles are generally poor substrates for nucleophilic aromatic substitution (SNAr), the presence of the activating 3-amino group in this compound makes such reactions on the ring itself highly unlikely without a suitable leaving group at a different position. acs.org Methodologies for the synthesis of 3-aminoisoxazoles often involve multi-step processes, underscoring the specific reactivity patterns of this class of compounds. acs.orgacs.org

Advanced Characterization and Structural Elucidation Techniques for 4 Propylisoxazol 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-Propylisoxazol-3-amine in solution. It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei.

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, offer the initial and most direct insight into the molecular structure.

The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment. For this compound, the spectrum is expected to show distinct signals for the amine protons, the isoxazole (B147169) ring proton, and the protons of the propyl group. The amine (NH₂) protons typically appear as a broad singlet, while the single proton on the isoxazole ring (H-5) would appear as a sharp singlet. The propyl group protons would present as a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the isoxazole ring.

The ¹³C NMR spectrum , often acquired with proton decoupling, shows a single peak for each unique carbon atom. pressbooks.pub The spectrum for this compound would display six distinct signals corresponding to the three carbons of the propyl group and the three carbons of the isoxazole ring. The chemical shifts are influenced by hybridization and proximity to electronegative atoms like nitrogen and oxygen. pressbooks.pub Carbons of the isoxazole ring are typically observed in the downfield region (100-170 ppm). ipb.pt

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton couplings through bonds, typically over two to three bonds. sdsu.edu In this compound, COSY would show correlations between the adjacent methylene and methyl protons of the propyl group, confirming its linear chain structure.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded carbon and proton atoms. sdsu.edulibretexts.org This experiment would definitively link each proton signal of the propyl group and the H-5 proton of the ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons over two to three bonds. libretexts.org This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show a correlation from the protons of the methylene group attached to the ring (at C-4) to carbons C-3, C-4, and C-5 of the isoxazole ring, confirming the propyl group's point of attachment. Correlations from the amine protons to C-3 and C-4 would also be expected. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

This interactive table provides predicted chemical shift values based on typical ranges for the functional groups present.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Expected ¹H Multiplicity
C3-NH₂ 1.5 - 5.0 - Broad Singlet (br s)
C5-H ~6.5 ~98 Singlet (s)
-CH₂-CH₂-CH₃ (at C4) ~2.2 ~21 Triplet (t)
-CH₂-CH₂-CH₃ ~1.6 ~22 Sextet (sxt)
-CH₂-CH₂-CH₃ ~0.9 ~14 Triplet (t)
C3 (ring) - ~160 -
C4 (ring) - ~101 -

The presence of the propyl group at the C-4 position of the isoxazole ring has a noticeable effect on the chemical shifts of the ring's atoms. Electron-donating alkyl groups generally cause an upfield shift (to a lower ppm value) for the signals of the carbon atoms to which they are attached and adjacent carbons. gsu.edu The propyl group's electronic contribution influences the shielding of the C-4 carbon and, to a lesser extent, the neighboring C-3 and C-5 carbons. nih.gov This effect can be quantified by comparing the observed chemical shifts to those of an unsubstituted 3-aminoisoxazole, providing insight into the electronic nature of the substituted ring system.

Infrared (IR) Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

N-H Stretching: As a primary amine, the compound will show two distinct, medium-intensity bands in the region of 3400-3250 cm⁻¹. orgchemboulder.comwpmucdn.com These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the amino group.

C-H Stretching: Absorptions from the propyl group's C-H bonds will appear in the 3000-2850 cm⁻¹ region, which is characteristic of sp³-hybridized carbons. msu.edu

N-H Bending: A medium to strong intensity band between 1650-1580 cm⁻¹ is characteristic of the scissoring (bending) vibration of the primary amine (NH₂) group. orgchemboulder.comspectroscopyonline.com

C=N and C=C Stretching: The isoxazole ring contains C=N and C=C bonds, which will give rise to stretching vibrations in the 1680-1475 cm⁻¹ region of the spectrum. These bands are often sharp and can be used to characterize the heterocyclic ring system.

C-N Stretching: The stretching vibration of the C-N bond is expected to produce a medium-intensity absorption in the 1335-1250 cm⁻¹ range, typical for aromatic amines. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for this compound

This interactive table summarizes the expected vibrational frequencies for the key functional groups.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Primary Amine N-H Stretch 3400 - 3250 (two bands) Medium
Alkyl Group C-H Stretch 3000 - 2850 Medium
Primary Amine N-H Bend 1650 - 1580 Medium
Isoxazole Ring C=N / C=C Stretch 1680 - 1475 Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₆H₁₀N₂O), the calculated exact mass can be compared to the experimentally measured mass with a high degree of confidence.

Beyond precise mass, tandem mass spectrometry (MS/MS) experiments elucidate the fragmentation patterns of the protonated molecule [M+H]⁺. This analysis helps to confirm the connectivity of the atoms. Common fragmentation pathways for this molecule could include:

Loss of the propyl group: Cleavage of the bond between the propyl group and the isoxazole ring is a likely fragmentation pathway.

Ring Cleavage: The isoxazole ring itself can undergo characteristic fragmentation, often initiated by the cleavage of the weak N-O bond.

Loss of small neutral molecules: Fragmentation may involve the loss of stable small molecules such as water (H₂O), carbon monoxide (CO), or acetonitrile (B52724) (CH₃CN), which is common for related amino acids and heterocyclic compounds. nih.gov

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Architecture

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction (XRD) offers the most definitive structural information. This technique provides a three-dimensional map of electron density within the crystal, allowing for the precise determination of:

Bond lengths and angles: Accurate measurement of all bond lengths and angles within the molecule.

Molecular Conformation: The exact spatial orientation of the propyl group relative to the plane of the isoxazole ring.

Crystal Packing: How individual molecules are arranged within the crystal lattice. mdpi.com

Intermolecular Interactions: Identification of non-covalent interactions, such as hydrogen bonds between the amine group of one molecule and the nitrogen or oxygen atoms of a neighboring molecule, which govern the crystal's structure. mdpi.com

While specific crystallographic data for this compound is not available in the cited literature, analysis of related heterocyclic amine structures shows they often crystallize in common space groups (e.g., P2₁/n) and exhibit extensive hydrogen bonding networks that define their solid-state architecture. mdpi.comrsc.org

Computational and Theoretical Studies on 4 Propylisoxazol 3 Amine Electronic and Molecular Structure

Quantum Chemical Approaches for Molecular Geometry and Stability

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This provides the foundation for all subsequent electronic structure calculations.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used and reliable method for predicting the equilibrium geometry of molecules. A study on 4-Propylisoxazol-3-amine would typically employ a functional, such as B3LYP, in conjunction with a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. This calculation would yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's structure. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

Awaiting research data to generate a table of optimized geometrical parameters (bond lengths and angles).

Conformational Analysis of the 4-Propyl Substituent

The propyl group attached to the isoxazole (B147169) ring is flexible and can adopt several different spatial orientations, or conformations. A conformational analysis would be necessary to identify the lowest energy (most stable) conformer. This is typically done by systematically rotating the single bonds within the propyl chain and calculating the relative energy of each resulting structure. Identifying the global minimum energy conformer is crucial as it represents the most likely structure of the molecule and is used for further analysis.

Specific research data on the rotational barriers and potential energy surface of the propyl substituent is required.

Electronic Structure Analysis

Once the optimized geometry is obtained, a deeper analysis of the electron distribution within the molecule can be performed to understand its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory and Energy Gap Determination (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

Data from quantum chemical calculations are needed to report the energies of HOMO, LUMO, and the resulting energy gap.

ParameterEnergy (eV)
EHOMOData not available
ELUMOData not available
Energy Gap (ΔE)Data not available

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the amine group, highlighting them as potential sites for interaction with electrophiles.

A calculated MEP surface map for this compound is required for a detailed description.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Stability

Specific E(2) values from an NBO calculation are needed to populate a data table of significant donor-acceptor interactions.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
Data not availableData not availableData not available
Data not availableData not availableData not available

Reaction Mechanism Probing and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into the energetic profiles and the transient structures that govern reaction pathways. For this compound, theoretical studies can probe various potential reactions, such as electrophilic substitution on the isoxazole ring, reactions involving the exocyclic amine group, and photochemical rearrangements. These investigations are critical for understanding the molecule's reactivity and for designing new synthetic routes.

The process of probing a reaction mechanism computationally begins with identifying the reactants and products. The geometries of these species are optimized to find their lowest energy conformations. The next crucial step is to locate the transition state (TS) on the potential energy surface, which represents the energy maximum along the reaction coordinate. The characterization of a transition state is rigorously confirmed by a vibrational frequency analysis, where a true TS structure must possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, a hypothetical electrophilic substitution reaction on the C5 position of the this compound ring would be a key area of investigation. Theoretical methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathway. Algorithms like the Quadratic Synchronous Transit (QST2) or the Berny optimization algorithm are used to locate the transition state structure. joaquinbarroso.com Once found, the energy of the transition state relative to the reactants provides the activation energy barrier, a critical parameter for predicting reaction rates.

Another area of interest is the photochemistry of the isoxazole ring. Studies on isoxazole itself have shown that photoexcitation can lead to ring-opening reactions. nih.govacs.org Nonadiabatic ab initio molecular dynamics simulations on substituted isoxazoles have been used to explore photoisomerization pathways, revealing that upon photoexcitation, the N–O bond can break, leading to various isomeric products. rsc.org Similar computational strategies could be applied to this compound to predict its photostability and potential photochemical reaction products. The transition states in these photoreactions often involve conical intersections between different electronic states.

The table below illustrates a hypothetical reaction coordinate for an electrophilic bromination at the C5 position of this compound, with energies calculated relative to the reactants. Such a table would be the output of a detailed computational study of the reaction mechanism.

SpeciesDescriptionRelative Energy (kcal/mol)Imaginary Frequency (cm-1)
ReactantsThis compound + Br20.0None
Transition StateSigma complex formation TS+15.2-250.4i
IntermediateSigma complex+5.6None
Transition StateProton transfer TS+8.1-1500.2i
Products5-Bromo-4-propylisoxazol-3-amine + HBr-10.5None

Theoretical Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry is an indispensable tool for predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. Methods like DFT can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic absorption spectra.

GIAO NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. mdpi.com This method, typically used in conjunction with DFT functionals like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), calculates the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.maresearchgate.net

For this compound, theoretical calculations can predict the ¹H and ¹³C NMR spectra. This is particularly useful for assigning signals in experimental spectra, especially for complex molecules or for distinguishing between potential isomers. The accuracy of these predictions is generally high, with calculated shifts often falling within 0.2-0.3 ppm for ¹H and 2-5 ppm for ¹³C of the experimental values. mdpi.com

Below are tables of hypothetical, theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using the GIAO-B3LYP/6-311+G(d,p) method.

Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)
NH25.50
H5 (ring)8.10
-CH2- (propyl)2.45
-CH2- (propyl)1.60
-CH3 (propyl)0.95

Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C3 (ring)160.5
C4 (ring)105.2
C5 (ring)155.8
-CH2- (propyl)28.3
-CH2- (propyl)22.1
-CH3 (propyl)13.7

Vibrational Frequencies: Theoretical vibrational frequency calculations are fundamental for several reasons. Firstly, they are used to confirm that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies). Secondly, they allow for the prediction and assignment of infrared (IR) and Raman spectra. DFT calculations can provide a set of vibrational modes, their corresponding frequencies (usually in cm⁻¹), and their IR intensities and Raman activities.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. researchgate.net For this compound, these calculations would predict characteristic vibrational modes, such as the N-H stretching of the amine group, C=N and C=C stretching of the isoxazole ring, and various C-H stretching and bending modes of the propyl group.

The following table presents a selection of predicted, unscaled vibrational frequencies for key functional groups in this compound.

Predicted Vibrational Frequencies

Vibrational ModePredicted Frequency (cm-1)Description
ν(N-H) symmetric3450Amine N-H stretch
ν(N-H) asymmetric3540Amine N-H stretch
ν(C-H) aromatic3100Ring C-H stretch
ν(C-H) aliphatic2960-2870Propyl C-H stretch
ν(C=N)1640Ring C=N stretch
ν(C=C)1580Ring C=C stretch
δ(NH2)1620Amine scissoring
ν(N-O)1420Ring N-O stretch

Strategic Utility of 4 Propylisoxazol 3 Amine in Chemical Research

Role as a Privileged Scaffold in Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. rsc.orgnih.govresearchgate.net While 4-propylisoxazol-3-amine has not been formally designated as a privileged scaffold in the literature, the broader class of isoxazole-containing compounds has demonstrated a remarkable versatility in interacting with a wide range of biological targets, suggesting that the this compound core possesses inherent privileged characteristics. nih.govnih.gov

The strategic value of the this compound scaffold lies in the combination of its structural and electronic properties. The isoxazole (B147169) ring is a bioisostere of other five-membered aromatic rings and can participate in various non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking. The presence of the 3-amino group provides a crucial handle for further functionalization, allowing for the introduction of diverse substituents to modulate the compound's physicochemical properties and biological activity. Furthermore, the 4-propyl group contributes to the molecule's lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic pockets in target proteins.

The aminoisoxazole core is a key feature in a variety of biologically active molecules, and its synthetic accessibility makes it an attractive starting point for the development of novel therapeutic agents. The ability of the isoxazole scaffold to be readily modified at multiple positions allows for the fine-tuning of its properties to achieve desired biological effects, a hallmark of a privileged scaffold.

Development of Chemical Libraries and Building Blocks for Diverse Research

The efficient synthesis of diverse compound libraries is a central theme in modern drug discovery. This compound and its analogs are valuable building blocks for the construction of such libraries due to the reliable and regioselective synthetic methods available for their preparation.

A convenient and high-yield synthesis of 4-alkyl-5-aminoisoxazoles has been reported, which can be adapted for the synthesis of this compound. This method involves the nucleophilic addition of lithiated alkyl nitriles to α-chlorooximes. acs.org This approach is notable for its operational simplicity and tolerance of a variety of functional groups, making it well-suited for parallel synthesis and the generation of compound libraries.

Another reliable and scalable method for the synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles has been developed, where the regioselectivity is controlled by pH and temperature. nih.govrsc.org This methodology allows for the selective synthesis of the desired 3-aminoisoxazole isomer, which is crucial for building a library of compounds with a consistent core structure.

The following table illustrates the potential for generating a library of this compound derivatives by varying the substituents on the amino group.

R GroupAmine SourcePotential Biological Activity
BenzylBenzylamineCNS, Anticancer
4-Chlorobenzyl4-ChlorobenzylamineAntimicrobial, Anticancer
2-Phenylethyl2-PhenylethylamineCardiovascular, CNS
CyclohexylCyclohexylamineVarious
4-Morpholinyl4-AminomorpholineKinase Inhibition

By employing these and other synthetic methodologies, large and diverse libraries of this compound derivatives can be constructed. These libraries can then be screened against a wide range of biological targets to identify novel hit compounds for drug discovery programs.

Structure-Activity Relationship (SAR) Studies in Chemical Modification

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, providing insights into how the chemical structure of a compound influences its biological activity. While specific SAR studies focused on this compound as the core scaffold are not extensively reported, the principles of medicinal chemistry allow for a rational exploration of its SAR.

The this compound scaffold offers several points for chemical modification to probe the SAR:

The 3-Amino Group: The primary amino group can be readily acylated, alkylated, or incorporated into various functional groups such as ureas, thioureas, and sulfonamides. These modifications can introduce new hydrogen bond donors and acceptors, alter the polarity, and introduce new steric bulk, all of which can significantly impact target binding.

The 4-Propyl Group: The propyl group can be replaced with other alkyl chains of varying length and branching, or with cyclic or aromatic groups. These changes will modulate the lipophilicity and shape of the molecule, which can affect its binding to hydrophobic pockets in target proteins.

The Isoxazole Ring: The ring itself can be modified, for example, by introducing substituents at the 5-position. Such modifications can alter the electronic properties of the ring and introduce new points of interaction with the target.

The following table outlines a hypothetical SAR exploration for a series of this compound derivatives targeting a generic kinase.

Modification SiteModificationExpected Impact on ActivityRationale
3-Amino GroupAcylation with aromatic acyl chloridesPotential increaseIntroduction of aromatic ring for π-stacking interactions
3-Amino GroupReductive amination with aldehydesPotential increaseIntroduction of diverse substituents to probe binding pocket
4-Propyl GroupReplacement with cyclopropylPotential increase in metabolic stabilityCyclopropyl group can block metabolic oxidation
4-Propyl GroupReplacement with trifluoromethylPotential increase in binding affinityTrifluoromethyl group can participate in favorable interactions
5-Position of Isoxazole RingIntroduction of a methyl groupSteric and electronic effectsProbing for additional binding interactions

Through systematic modification of the this compound scaffold and subsequent biological evaluation, a detailed understanding of the SAR can be developed, guiding the design of more potent and selective compounds.

Emerging Research Areas and Unexplored Transformations for Propyl-Aminoisoxazoles

The field of isoxazole chemistry is continually evolving, with new synthetic methods and applications being reported. rsc.org For this compound and its analogs, several emerging research areas and unexplored transformations hold significant promise.

Emerging Research Areas:

Targeting Novel Biological Pathways: The versatility of the aminoisoxazole scaffold suggests that derivatives of this compound could be explored as inhibitors of novel and challenging biological targets, such as protein-protein interactions and epigenetic enzymes.

Development of Covalent Inhibitors: The amino group of this compound could be functionalized with a reactive group, such as an acrylamide, to develop covalent inhibitors that form a permanent bond with the target protein. This approach can lead to compounds with high potency and prolonged duration of action.

Application in Chemical Biology: Fluorescently labeled derivatives of this compound could be synthesized and used as chemical probes to study biological processes in living cells.

Unexplored Transformations:

Catalytic C-H Functionalization: The direct functionalization of the C-H bonds of the propyl group or the isoxazole ring using modern catalytic methods would provide a powerful tool for rapidly generating analogs with novel substitution patterns.

Novel Ring-Opening and Ring-Transformation Reactions: The isoxazole ring is known to undergo various ring-opening and ring-transformation reactions. Exploring these reactions with this compound could lead to the discovery of novel heterocyclic scaffolds with unique biological activities.

Multicomponent Reactions: The development of new multicomponent reactions involving this compound as a building block would enable the rapid and efficient synthesis of complex molecules with high structural diversity.

The continued exploration of the chemistry and biology of this compound and its derivatives is likely to uncover new and exciting opportunities for the development of novel therapeutics and chemical tools.

Q & A

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : Test against kinases or oxidoreductases using fluorometric or colorimetric substrates. For example, measure IC₅₀ values via dose-response curves .
  • Cellular Assays : Assess cytotoxicity (MTT assay) and apoptosis induction (Annexin V staining) in cancer cell lines .
  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like COX-2 or EGFR .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Focus
Contradictions may arise from assay variability or compound stability. Mitigate via:

  • Dose-Response Reproducibility : Repeat assays across multiple labs with standardized protocols .
  • Stability Studies : Monitor compound degradation in buffer (pH 7.4, 37°C) using HPLC over 24–72 hours .
  • Meta-Analysis : Compare structural analogs (e.g., 3-Methylisoxazol-4-amine) to identify substituent effects on activity .

What strategies are effective for optimizing the solubility and stability of this compound in aqueous media?

Q. Methodological Focus

  • Co-Solvent Systems : Use DMSO (≤10%) or cyclodextrin inclusion complexes to enhance solubility .
  • pH Adjustment : Prepare phosphate-buffered saline (PBS, pH 7.4) for physiological compatibility .
  • Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C, protected from light .

How can structure-activity relationship (SAR) studies be designed for this compound analogs?

Q. Advanced Research Focus

  • Core Modifications : Synthesize analogs with varying alkyl chains (e.g., ethyl, butyl) or heteroatom substitutions (e.g., sulfur for oxygen) .
  • Pharmacophore Mapping : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
  • Biological Profiling : Test analogs against a panel of targets (e.g., GPCRs, ion channels) to identify selectivity trends .

What are the best practices for analyzing metabolic pathways of this compound in preclinical models?

Q. Advanced Research Focus

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS .
  • Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic fate in urine and plasma .
  • CYP Inhibition Assays : Determine if the compound inhibits CYP3A4 or CYP2D6 using fluorescent probes .

How can computational chemistry aid in predicting the toxicity profile of this compound?

Q. Methodological Focus

  • ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate bioavailability, hepatotoxicity, and Ames test outcomes .
  • Molecular Dynamics (MD) : Simulate interactions with hERG channels to assess cardiac toxicity risk .
  • DEREK Nexus : Identify structural alerts (e.g., mutagenic nitro groups) for early risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.